Aminooxy-PEG2-bis-BCN is a compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound features an aminooxy functional group linked to a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility. The presence of the bicyclononyne (BCN) moiety allows for efficient and selective reactions with azide-containing molecules, making it a valuable tool in chemical biology and medicinal chemistry.
This compound falls under the category of chemical linkers used in bioconjugation. It is classified as a bifunctional linker due to its ability to react with both aminooxy groups and azides, facilitating the formation of stable conjugates.
The synthesis of Aminooxy-PEG2-bis-BCN typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze the purity of the synthesized compound .
Aminooxy-PEG2-bis-BCN consists of a central polyethylene glycol chain with two aminooxy groups at one end and two bicyclononyne groups at the other end. This structure allows for dual reactivity, facilitating efficient coupling with azide-containing biomolecules.
The molecular formula for Aminooxy-PEG2-bis-BCN is typically represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The precise molecular weight can vary based on the length of the PEG chain used.
Aminooxy-PEG2-bis-BCN participates in several key chemical reactions:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Optimizing these conditions can lead to higher yields of conjugated products .
The mechanism by which Aminooxy-PEG2-bis-BCN functions involves:
Kinetic studies often demonstrate that these reactions proceed rapidly under physiological conditions, making Aminooxy-PEG2-bis-BCN an attractive option for real-time applications in live cells .
Aminooxy-PEG2-bis-BCN typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity may vary based on specific formulations and should be determined experimentally during quality control processes.
Aminooxy-PEG2-bis-BCN has several significant scientific applications:
Aminooxy-PEG2-BCN (CAS: 2253965-14-7) represents a strategically engineered heterobifunctional linker critical for advanced bioconjugation applications. Its molecular architecture (C₁₉H₃₁N₃O₆, MW: 397.47) integrates three key elements: an aminooxy group (-ONH₂), a diethylene glycol (PEG₂) spacer, and a bicyclo[6.1.0]non-4-yne (BCN) cyclooctyne moiety [3] [8]. This compound enables precise, sequential conjugation of biomolecules through orthogonal reactions: the aminooxy group forms oxime linkages with aldehydes or ketones, while the BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides [3] [8]. Such design eliminates the need for cytotoxic copper catalysts, making it indispensable for sensitive biological contexts like live-cell labeling and in vivo diagnostics [2]. The inclusion of the PEG₂ spacer further enhances aqueous solubility and reduces steric interference during conjugate formation [6]. As antibody-drug conjugates (ADCs) and targeted therapeutics advance, Aminooxy-PEG2-BCN addresses the growing demand for efficient, bioorthogonal linkers that maintain biomolecular integrity under physiological conditions [3] [8].
The BCN group in Aminooxy-PEG2-BCN exemplifies a strained cyclooctyne engineered for rapid, copper-free "click" reactions with azides. Its ring strain (derived from an 8-carbon cycle fused with a cyclopropane ring) lowers the activation energy barrier, enabling spontaneous SPAAC reactions that form stable 1,2,3-triazole adducts [2]. This biorthogonal process occurs selectively in complex biological matrices—such as serum or cellular environments—without perturbing native biochemical processes [2]. Key kinetic advantages include:
Table 1: Comparative Bioorthogonal Reaction Kinetics of Cyclooctynes
| Cyclooctyne Type | k₂ (M⁻¹s⁻¹) | Temperature | Key Application |
|---|---|---|---|
| BCN | 0.1–1.0 | 25°C | Live-cell imaging |
| DBCO | 0.01–0.1 | 25°C | In vitro diagnostics |
| Other strained alkynes | <0.01 | 25°C | Limited utility |
BCN-based linkers are extensively deployed for labeling azide-tagged biomolecules. For example, metabolic glycoengineering introduces azides into cell-surface glycans, which BCN reagents subsequently tag with fluorophores or affinity probes [2]. This specificity underpins applications spanning super-resolution microscopy, flow cytometry, and in vivo tumor imaging [2].
The PEG₂ spacer in Aminooxy-PEG2-BCN serves as a critical structural modulator that enhances both physicochemical and biological performance. Comprising two repeating ethylene oxide units (-CH₂CH₂O-), this hydrophilic linker:
Table 2: Impact of PEG Spacer Length on Bioconjugate Performance
| PEG Length (Units) | Solubility (mg/mL) | Hydrodynamic Radius (Å) | ADC Efficacy |
|---|---|---|---|
| PEG₂ (e.g., Aminooxy-PEG2-BCN) | >10 | 13.6 | Optimal tumor penetration |
| PEG₀ (No spacer) | <1 | N/A | Poor solubility |
| PEG₅ (e.g., Aminooxy-PEG2-bis-PEG3-BCN) | >50 | 28.2 | Extended half-life |
In ADC synthesis, PEG spacers balance conjugate stability and payload release. Aminooxy-PEG2-BCN’s compact PEG₂ spacer is ideal for ADCs targeting solid tumors, where excessive linker length may impede tissue penetration [3] [6]. Contrastingly, longer PEG chains (e.g., PEG₅ in Aminooxy-PEG2-bis-PEG3-BCN, MW: 1111.32) are preferred for systemic therapeutics requiring prolonged exposure [6].
The orthogonal reactivity of Aminooxy-PEG2-BCN’s functional groups enables programmable, two-step bioconjugation strategies. Each group exhibits distinct chemoselectivity:
Table 3: Conjugation Strategies Enabled by Aminooxy-PEG2-BCN
| Conjugation Sequence | Reaction Conditions | Application Example |
|---|---|---|
| Step 1: Aminooxy + aldehyde | pH 5.0, 25°C, 1 hour | Antibody glycan modification |
| Step 2: BCN + azide | PBS, 37°C, 2 hours | Attachment of azide-functionalized toxin |
This dual functionality supports complex ADC assembly. For instance:
The BCN group also enables innovative applications like pretargeted radioimmunotherapy, where azide-bearing radioligands conjugate in vivo to BCN-modified tumor-targeting antibodies [2] [8]. This modular approach decouples antibody administration from payload delivery, minimizing off-target toxicity.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0